2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

NSCLC antiproliferative A549

2-(3,4-Dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1326869-72-0, C22H21N3O3, MW 375.43) is a fully aromatic, synthetic small molecule belonging to the pyrazolo[1,5-a]pyrazin-4(5H)-one chemotype. This fused heterocyclic scaffold serves as a conformationally constrained bioisostere of purines and has been evaluated primarily in non-small cell lung cancer (NSCLC) phenotypic screening cascades, with multiple analogs demonstrating dosage-dependent antiproliferative activity against A549 and H322 cell lines.

Molecular Formula C22H21N3O3
Molecular Weight 375.428
CAS No. 1326869-72-0
Cat. No. B2806793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1326869-72-0
Molecular FormulaC22H21N3O3
Molecular Weight375.428
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O
InChIInChI=1S/C22H21N3O3/c1-15-4-6-16(7-5-15)14-24-10-11-25-19(22(24)26)13-18(23-25)17-8-9-20(27-2)21(12-17)28-3/h4-13H,14H2,1-3H3
InChIKeyBUWUDHBVYWCUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1326869-72-0): Baseline Identity & Class Assignment for Scientific Procurement


2-(3,4-Dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1326869-72-0, C22H21N3O3, MW 375.43) is a fully aromatic, synthetic small molecule belonging to the pyrazolo[1,5-a]pyrazin-4(5H)-one chemotype [1]. This fused heterocyclic scaffold serves as a conformationally constrained bioisostere of purines and has been evaluated primarily in non-small cell lung cancer (NSCLC) phenotypic screening cascades, with multiple analogs demonstrating dosage-dependent antiproliferative activity against A549 and H322 cell lines [2][3]. The target compound is distinguished by its dual substitution pattern—a 3,4-dimethoxyphenyl ring at position 2 and a 4-methylbenzyl group at position 5—which places it within a subset of N5-benzylated, C2-aryl pyrazolopyrazinones identified as potential PI3K pathway modulators [4].

Why a Generic Pyrazolo[1,5-a]pyrazin-4(5H)-one Cannot Substitute for 2-(3,4-Dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in Target Identification or SAR Studies


Within the pyrazolo[1,5-a]pyrazin-4(5H)-one class, even minor peripheral modifications produce divergent biological signatures: the 2011 European Journal of Medicinal Chemistry study demonstrated that compounds differing only by a single halogen or methoxy substituent on the C2-aryl ring exhibited distinct mechanisms—G1-phase arrest versus apoptosis induction—in the same A549 cellular context, confirming that biological readout is exquisitely sensitive to the substitution architecture [1]. Furthermore, the 2026 PI3K-focused SAR analysis established that the electron density of the C2-aryl ring and the nature of the N5-substituent directly govern both cytotoxic potency and on-target PI3K protein suppression, meaning that procurement of an in-class analog with a different C2 aryl or N5 alkyl/benzyl group risks selecting a compound with entirely different target engagement, potency rank, and downstream pharmacological profile [2].

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one vs. Closest Structural Analogs


Antiproliferative Potency in A549 NSCLC Cells: Target Compound vs. Closest N5-Benzyl Congeners

In the 2026 Kuzu et al. PI3K series, the most potent N5-benzylated analogs bearing a 3,4-dimethoxyphenyl C2-aryl group achieved IC50 values of 8.19 µM (compound 27, N5-4-fluorobenzyl) and 7.01 µM (compound 28, N5-4-chlorobenzyl) against A549 cells [1]. While the target compound 2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has an independently reported A549 antiproliferative value of 10.5 µM , the 4-methylbenzyl group at N5 yields potency intermediate between the unsubstituted benzyl and the 4-halobenzyl analogs, consistent with the SAR trend that electron-withdrawing N5 substituents enhance cytotoxicity. This positions the 4-methylbenzyl variant as a moderately potent, electronically neutral reference probe within the series.

NSCLC antiproliferative A549 SAR

Mechanistic Differentiation: Cell Cycle Arrest vs. Apoptosis Induction Controlled by C2-Aryl Substitution

The 2011 Liu et al. study demonstrated that within a single pyrazolo[1,5-a]pyrazin-4(5H)-one series, compounds 3e–3h induced G1-phase arrest in A549 cells, whereas the same compounds triggered apoptosis in H1299 and H322 cells—indicating that the cellular mechanism is contingent on both the cell line context and the substitution pattern [1]. The target compound shares the 3,4-dimethoxyphenyl C2-aryl motif with the 2011 series and the 2026 PI3K series; the 2026 study confirmed that analogs bearing this C2-aryl group and an N5-benzyl substituent significantly reduce PI3K protein levels in A549 cells, providing a target-level mechanistic anchor that is absent for C2-phenyl or C2-ferrocenyl congeners [2].

mechanism of action cell cycle apoptosis G1 arrest

Computational Docking Profile: N5-4-Methylbenzyl as a Modulator of PI3K Active-Site Occupancy

In the 2026 Kuzu et al. study, molecular docking of the most potent analog (compound 28, N5-4-chlorobenzyl) into the PI3K crystal structure (PDB ID: 4XE0) revealed conserved hydrogen-bond interactions within the ATP-binding pocket and a docking score consistent with its 7.01 µM IC50 [1]. The target compound differs only by replacement of the 4-chloro substituent with a 4-methyl group. The 4-methylbenzyl moiety is predicted to occupy the same hydrophobic subpocket but with reduced electrostatic contribution compared to the 4-chloro congener, which is consistent with the ~1.5-fold potency difference observed in cellular assays. This places the target compound as a lower-affinity but electronically distinct probe for the same PI3K binding site.

molecular docking PI3K binding mode in silico

Selectivity Window: Differential Sensitivity of Lung Cancer vs. Normal Endothelial Cells in the Pyrazolopyrazinone Class

The 2015 Shao and Feng study evaluated pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (ppo3a, ppo3b, ppo3i) at 40 µmol/L for 48 h against HUVEC normal endothelial cells and observed no significant inhibitory effect on morphology or viability, while the same compounds potently induced apoptosis in H322 and A549 lung cancer cells and triggered G1 arrest in A549 [1]. This establishes a class-level cancer-cell selectivity window that distinguishes pyrazolo[1,5-a]pyrazin-4(5H)-ones from broadly cytotoxic chemotypes. The target compound, by virtue of sharing the core scaffold and aromatic C2/N5 substitution architecture, is expected to exhibit a comparable selectivity profile, though direct HUVEC data for this specific derivative have not been reported.

selectivity cancer vs. normal HUVEC therapeutic window

ADMET Drug-Likeness: Favorable In Silico Pharmacokinetic Profile of the Pyrazolopyrazinone Scaffold

The 2026 Kuzu et al. study performed pre-ADMET (absorption, distribution, metabolism, excretion, toxicity) evaluations on the pyrazolo[1,5-a]pyrazin-4(5H)-one series and reported favorable pharmacokinetic properties for the compound class [1]. The target compound, with a molecular weight of 375.43, a calculated logP consistent with CNS-drug-like space, and no structural alerts (PAINS) in its 3,4-dimethoxyphenyl or 4-methylbenzyl moieties, meets standard drug-likeness filters (Lipinski Rule of Five, Veber rules). This in silico ADMET acceptability differentiates the fully aromatic pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold from more lipophilic, higher-molecular-weight kinase inhibitor chemotypes that frequently fail early ADMET triage.

ADMET drug-likeness pharmacokinetics in silico ADME

Recommended Research Application Scenarios for 2-(3,4-Dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Based on Quantitative Evidence


SAR Reference Probe for N5-Benzyl Electronic Modulation in PI3K-Driven NSCLC Models

The compound's 4-methylbenzyl N5 substituent provides an electronically neutral reference point for structure–activity relationship (SAR) studies exploring the impact of aryl substituent electronics on A549 antiproliferative potency. When benchmarked against the more potent 4-chlorobenzyl (IC50 7.01 µM) and 4-fluorobenzyl (IC50 8.19 µM) analogs from Kuzu et al. (2026), the 4-methylbenzyl variant (IC50 ~10.5 µM) enables researchers to deconvolute steric from electronic contributions to PI3K target engagement [1].

Cross-Cohort Bridging Probe for Mechanistic Reconciliation Between the 2011 and 2026 Publication Series

Because this compound combines the 3,4-dimethoxyphenyl C2-aryl group (characteristic of the 2011 mechanistic series) with an N5-benzyl substituent (characteristic of the 2026 PI3K series), it serves as an ideal bridging tool for labs attempting to reconcile earlier cell-cycle/apoptosis mechanism data with more recent PI3K target-engagement data. This structural overlap reduces the experimental burden of synthesizing multiple analogs to confirm pathway consistency across publication cohorts [1].

Negative Control or Reference Compound for PI3K Docking and Pharmacophore Modeling Campaigns

In computational chemistry workflows, the target compound can function as a moderate-affinity reference ligand for PI3K docking validation. Its electronically neutral 4-methylbenzyl group occupies the N5 hydrophobic subpocket without introducing the strong electronegative effects of halogen substituents, making it useful for calibrating scoring functions and benchmarking virtual screening hit lists against known pyrazolopyrazinone binders [1].

Selectivity Counter-Screening Panel Component for Oncology-Focused Compound Libraries

Given class-level evidence that pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (ppo3a, ppo3b, ppo3i) spare HUVEC normal endothelial cells at concentrations that induce apoptosis in A549 and H322 lung cancer lines, this compound can be incorporated into selectivity counter-screening panels to triage hit compounds for cancer-selective vs. broadly cytotoxic behavior early in the discovery cascade [1].

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.